molecular formula C10H20N2O3 B12515409 2-Amino-6-butanamidohexanoic acid

2-Amino-6-butanamidohexanoic acid

Cat. No.: B12515409
M. Wt: 216.28 g/mol
InChI Key: VRWLRMTUPOYQFV-UHFFFAOYSA-N
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Description

2-Amino-6-butanamidohexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of both an amino group and a carboxyl group, making it a fundamental building block in the synthesis of proteins and peptides. This compound is particularly interesting due to its unique structure, which includes a butanamido group attached to the hexanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-butanamidohexanoic acid can be achieved through various methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to prepare alpha-aminocarboxylic acids by reacting bromoacids with ammonia or primary amines . Another method involves the use of boronic acid derivatives, which are synthesized from boric acid through dehydration with alcohols .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The process typically includes steps such as bromination, amination, and purification to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-butanamidohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Alkylating agents: Alkyl halides.

    Acylating agents: Acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and substituted amino acids.

Scientific Research Applications

2-Amino-6-butanamidohexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-butanamidohexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin . This inhibition is achieved through the formation of stable complexes with the enzyme, preventing its activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-6-butanamidohexanoic acid include:

Uniqueness

This compound is unique due to its butanamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

2-amino-6-(butanoylamino)hexanoic acid

InChI

InChI=1S/C10H20N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

VRWLRMTUPOYQFV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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